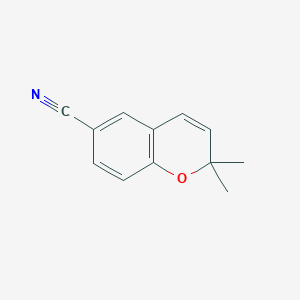

2,2-dimethyl-2H-chromene-6-carbonitrile

Overview

Description

2,2-Dimethyl-2H-chromene-6-carbonitrile (CAS: 33143-29-2) is a chromene derivative characterized by a fused benzene and pyran ring system, with a nitrile group at the 6-position and two methyl groups at the 2-position. This compound is of significant interest in organic synthesis due to its role as a precursor in pharmaceutical applications, notably for antihypertensive agents like levcromakalim . Its structural rigidity and electron-withdrawing nitrile group enhance reactivity in asymmetric epoxidation and cyclization reactions, making it a versatile intermediate in medicinal chemistry and materials science .

Preparation Methods

Thermal Cyclization of Phenyl Propargyl Ether Derivatives

The most efficient synthesis of 2,2-dimethyl-2H-chromene-6-carbonitrile employs a high-temperature intramolecular cyclization strategy. In this method, phenyl propargyl ether (1.0 g, 5.40 mmol) is dissolved in ethylene glycol (5 mL/g substrate) and heated to 210–215°C for 24 hours . The reaction proceeds via a -sigmatropic rearrangement (Claisen-type mechanism), followed by 6-π electrocyclic ring closure to form the chromene core.

Reaction Workup and Purification

Post-reaction, the mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether (2 × 25 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. Recrystallization from light petroleum yields the product as a pale yellow crystalline solid (1.0 g, 100% yield) .

Characterization Data

-

IR (film) : 2226 cm⁻¹ (C≡N stretch), 1605 cm⁻¹ (aromatic C=C)

-

¹H NMR (CDCl₃) : δ 1.45 (s, 6H, CH₃), 5.70 (d, J = 11.6 Hz, 1H), 6.28 (d, J = 11.6 Hz, 1H), 6.78 (d, J = 8.4 Hz, 1H), 7.24 (d, J = 4.0 Hz, 1H), 7.37 (dd, J = 8.4, 4.0 Hz, 1H)

-

¹³C NMR (CDCl₃) : δ 28.4 (CH₃), 77.9 (quaternary C), 117.2–156.8 (aromatic and olefinic carbons)

Advantages :

-

Quantitative yield eliminates need for yield optimization.

-

Ethylene glycol acts as both solvent and proton donor, simplifying reagent handling.

Limitations :

-

Prolonged high-temperature conditions may degrade heat-sensitive substrates.

-

Requires specialized equipment for safe operation at >200°C.

Acid-Catalyzed Condensation of 1,1-Diethoxy-3-methyl-2-butene with 4-Cyanophenol

A two-step catalytic approach involves:

-

Synthesis of 1,1-diethoxy-3-methyl-2-butene from 3-methyl-2-butenal and triethyl orthoformate.

Step 1: Preparation of 1,1-Diethoxy-3-methyl-2-butene

3-Methyl-2-butenal (1 mmol) reacts with triethyl orthoformate (1 mmol) in absolute ethanol (0.3 mL) at 20°C using a vanadium-substituted phosphomolybdic acid (PMo₁₁V) catalyst. The product is isolated via distillation .

Step 2: Chromene Formation

1,1-Diethoxy-3-methyl-2-butene (1.7 mmol) and 4-cyanophenol (1.3 mmol) are condensed in p-xylene (2 mL) at 20°C using a pyridinium-modified heteropolyacid (Py₃–PMo₁₁V, 1 mol%) . The catalyst is recovered by precipitation, and the product is purified via column chromatography.

Optimization Insights

-

Catalyst Loading : 1 mol% Py₃–PMo₁₁V achieves 92% conversion in 6 hours .

-

Solvent Effects : Xylene outperforms toluene and DMF in minimizing side reactions.

Advantages :

-

Mild reaction conditions (room temperature).

-

Heteropolyacid catalysts are recyclable, enhancing sustainability.

Limitations :

-

Multi-step synthesis increases complexity.

-

Requires chromatographic purification, reducing scalability.

Pyridine-Mediated Condensation

Early literature describes a pyridine-catalyzed variant where 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol react in pyridine at reflux . This method, while functional, has been largely superseded by more efficient protocols.

Key Parameters

Drawbacks :

-

Pyridine’s toxicity and odor complicate large-scale use.

-

Lower yield compared to thermal and heteropolyacid methods.

Comparative Analysis of Synthetic Methods

Mechanistic Considerations

Thermal Pathway

The ethylene glycol-mediated reaction proceeds through:

-

Protonation of the propargyl ether’s terminal alkyne.

-

Claisen Rearrangement to form an allenyl intermediate.

Acid-Catalyzed Pathway

Heteropolyacids facilitate:

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2H-chromene-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

Oxidation: 3,4-epoxy-6-cyano-2,2-dimethylchromene.

Reduction: 2,2-dimethyl-2H-chromene-6-amine.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising antifungal properties against agricultural pathogens, making it a candidate for developing antifungal agents. Additionally, derivatives of 2,2-dimethyl-2H-chromene-6-carbonitrile have been synthesized and tested for anti-inflammatory effects in various animal models .

Case Study: Cytotoxic Activity

Research has indicated that derivatives of this compound exhibit cytotoxic activity against human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). For instance, a study demonstrated that specific derivatives displayed IC50 values ranging from 7.3 µM to 10.7 µM against these cell lines, indicating their potential as anticancer agents .

Agricultural Science

Due to its antifungal properties, this compound can be utilized in agriculture as a natural pesticide. Its effectiveness against common agricultural pathogens can help reduce reliance on synthetic fungicides, promoting sustainable agricultural practices.

Materials Science

The compound serves as an intermediate in organic synthesis for producing various chemical derivatives. Its unique chromene structure allows for modifications that can enhance properties such as solubility and reactivity, making it valuable in the development of new materials .

Comparative Analysis of Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methyl-2H-chromene | Methyl group at position 6 | Less complex; fewer functional groups |

| 4-Methoxy-2H-chromene | Methoxy group at position 4 | Increased solubility; altered biological activity |

| 3-Hydroxy-2H-chromene | Hydroxyl group at position 3 | Enhanced polarity; potential for hydrogen bonding |

| Agerarin (6,7-dimethoxy derivative) | Two methoxy groups at positions 6 and 7 | Notable anti-inflammatory properties |

The distinct arrangement of functional groups in this compound contributes to its unique chemical reactivity compared to these related compounds.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2H-chromene-6-carbonitrile, particularly its antifungal activity, involves the inhibition of fungal cell wall synthesis. The compound interferes with the biosynthesis of essential components of the fungal cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in the synthesis of chitin and glucans, which are critical for maintaining cell wall integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Carbonitriles

Chromene carbonitriles share a common core structure but differ in substituents, which critically influence their chemical behavior and applications. Below is a detailed comparison of 2,2-dimethyl-2H-chromene-6-carbonitrile with analogous compounds:

Table 1: Structural and Reactivity Comparison of Chromene Carbonitriles

Key Findings

Reactivity in Epoxidation :

- This compound exhibits exceptional reactivity in asymmetric epoxidation using Mn-based catalysts, achieving 99% yield and 95% enantiomeric excess (ee) . This contrasts with α,β-unsaturated ketones (e.g., 3g), which show lower conversion (47% yield) under similar conditions .

- Bulkier substituents (e.g., –OiPr vs. –OMe) in related chromenes reduce enantioselectivity due to steric effects, highlighting the optimized steric profile of the 2,2-dimethyl group in the target compound .

Biological and Material Applications: Unlike 6-bromo-4-methyl-2-oxo derivatives (used in fluorescent probes) or 7-hydroxy-2-oxo analogs (cell imaging) , this compound is primarily utilized in synthetic routes for bioactive molecules, lacking direct fluorescent properties. Amino-substituted variants (e.g., 2-amino-4-aryl derivatives) demonstrate antimicrobial activity but require complex synthetic steps compared to the straightforward epoxidation of the target compound .

Structural and Physical Properties: The nitrile group at the 6-position enhances electrophilicity, facilitating nucleophilic additions. This is absent in 3-carbonitrile analogs (e.g., 6-chloro-2H-chromene-3-carbonitrile), which prioritize halogen-mediated bioactivity . Crystallographic data for 2-amino-4-(4-fluorophenyl) derivatives reveal monoclinic packing (space group P2₁/c), whereas the target compound’s solid-state behavior remains less studied .

Biological Activity

Overview

2,2-Dimethyl-2H-chromene-6-carbonitrile (C₁₂H₁₁NO) is an organic compound characterized by a chromene ring structure with a nitrile group at the 6-position and two methyl groups at the 2-position. This compound has garnered interest in various fields due to its potential biological activities, particularly as an antifungal agent and in medicinal chemistry.

- Molecular Formula : C₁₂H₁₁NO

- Melting Point : 45-49 °C

- Structure : Exhibits a chromene core with specific substitutions that influence its biological activity.

Antifungal Properties

Research indicates that derivatives of this compound exhibit promising antifungal activity against various phytopathogenic fungi. This activity is attributed to the compound's ability to disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth .

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 15 | 100 |

| Aspergillus niger | 20 | 200 |

| Candida albicans | 18 | 150 |

The exact mechanism of action for this compound remains under investigation. However, it is suggested that the compound may affect biochemical pathways involved in the detoxification of reactive oxygen species and xenobiotic metabolism. Its derivatives have been shown to undergo oxidation reactions, forming epoxide intermediates which may play a role in its biological effects .

Study on Antifungal Activity

A study conducted by BenchChem evaluated the antifungal properties of various derivatives of this compound against common agricultural pathogens. The results demonstrated significant efficacy, particularly against Fusarium and Aspergillus species, highlighting its potential use in agricultural applications.

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound has yet to be fully characterized. Preliminary studies suggest moderate solubility and stability under physiological conditions. Safety assessments indicate low cytotoxicity levels compared to other synthetic antifungals, making it a candidate for further development in both pharmaceutical and agricultural contexts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-dimethyl-2H-chromene-6-carbonitrile?

The compound can be synthesized via condensation reactions using formaldehyde (HCHO) and bis(pyridin-2-ylmethyl)amine in organic solvents like ethanol or acetonitrile under reflux conditions . Alternatively, multicomponent one-pot reactions in aqueous media offer greener synthetic routes, leveraging catalysts such as triethylamine or ionic liquids to enhance efficiency .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Standard characterization includes ¹H/¹³C NMR for confirming substituent positions, IR spectroscopy to identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹), and X-ray crystallography to resolve the crystal lattice and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.6336 Å, β = 113.581°) are typical for chromene derivatives .

Q. What biological applications are explored for this compound?

Derivatives of this compound are investigated as fluorescent probes for nucleolar staining in live/fixed cells due to their electron-deficient chromene core . Preliminary studies also highlight antimicrobial and antitumor potential, with structure-activity relationships (SAR) suggesting nitrile and methyl groups enhance bioactivity .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts or IR absorptions) require replication of experiments , cross-validation with high-resolution mass spectrometry (HRMS) , and comparison to crystallographic data. Collaborative analysis with computational chemistry (e.g., DFT simulations) can resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance reaction kinetics.

- Green chemistry : Continuous flow reactors reduce waste, while microwave-assisted synthesis shortens reaction times .

Q. What strategies can enhance the fluorescence properties of this compound for organelle-specific imaging?

Introducing electron-donating substituents (e.g., -OH, -NH₂) at the 7-position increases quantum yield by stabilizing excited states. Conjugation with targeting moieties (e.g., peptides for nuclear localization) improves specificity. Fluorescence lifetime imaging microscopy (FLIM) can validate subcellular targeting efficiency .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

X-ray diffraction analysis provides bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, intermolecular hydrogen bonds between nitrile groups and hydroxyl protons in the lattice can stabilize specific conformers, clarifying discrepancies in solution-phase NMR data .

Q. What methodologies are used to study polymorphism and its impact on bioactivity?

Polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures) identifies distinct crystal forms. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) characterize thermal stability and lattice differences. In vitro assays (e.g., MIC tests for antimicrobial activity) correlate polymorph structure with efficacy .

Properties

IUPAC Name |

2,2-dimethylchromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEQIYMIVRCVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381262 | |

| Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33143-29-2 | |

| Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.